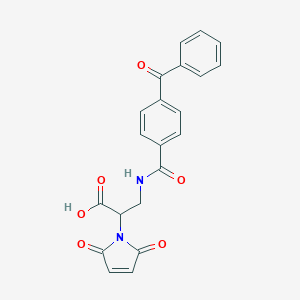

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[(4-benzoylbenzoyl)amino]-2-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c24-17-10-11-18(25)23(17)16(21(28)29)12-22-20(27)15-8-6-14(7-9-15)19(26)13-4-2-1-3-5-13/h1-11,16H,12H2,(H,22,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMNTWMKOGDRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401239 | |

| Record name | 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-68-3 | |

| Record name | 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and robust synthetic pathway for 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic acid, a heterobifunctional molecule incorporating a photoreactive benzophenone moiety and a thiol-reactive maleimide group. This compound holds significant potential in the fields of chemical biology and drug development as a tool for photo-affinity labeling and bioconjugation. The proposed synthesis is presented in a modular fashion, allowing for adaptation and optimization by researchers in the field.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is strategically designed to proceed through a multi-step pathway commencing with the orthogonally protected 2,3-diaminopropanoic acid (DAP). This approach ensures the selective modification of the α- and β-amino groups, which is crucial for the successful construction of the final product.

The overall synthetic workflow can be summarized as follows:

-

Orthogonal Protection of 2,3-Diaminopropanoic Acid: The synthesis begins with the differential protection of the α- and β-amino functionalities of 2,3-diaminopropanoic acid to enable regioselective reactions in subsequent steps.

-

Selective Deprotection and Amide Coupling: The protecting group on the β-amino group is selectively removed, followed by an amide coupling reaction with benzophenone-4-carboxylic acid.

-

Deprotection of the α-Amino Group: The protecting group on the α-amino group is then removed to prepare for the introduction of the maleimide moiety.

-

Maleimide Ring Formation: The final step involves the reaction of the free α-amino group with maleic anhydride to form the corresponding maleamic acid, which is subsequently cyclized to yield the desired maleimide ring.

Detailed Synthetic Pathway and Experimental Protocols

This section provides a step-by-step description of the synthesis, including detailed experimental protocols for each key transformation.

Step 1: Orthogonal Protection of 2,3-Diaminopropanoic Acid

The selective modification of the two amino groups of 2,3-diaminopropanoic acid (DAP) is critical. An effective strategy is to use orthogonal protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the α-amino group and the benzyloxycarbonyl (Z or Cbz) group for the β-amino group.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of N-α-Boc-N-β-Z-2,3-diaminopropanoic acid

-

N-α-Boc Protection: Dissolve 2,3-diaminopropanoic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water. Adjust the pH to 9.0-9.5 with a suitable base (e.g., sodium hydroxide). Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while maintaining the pH. Stir the reaction mixture at room temperature overnight. Acidify the solution to pH 2-3 with cold 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain N-α-Boc-DAP.

-

N-β-Z Protection: Dissolve the crude N-α-Boc-DAP in a suitable solvent such as aqueous acetone or a mixture of THF and water. Add a base (e.g., sodium bicarbonate, 2.5 equivalents). Cool the mixture to 0 °C and add benzyl chloroformate (Z-Cl, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Remove the organic solvent under reduced pressure. Acidify the aqueous residue with citric acid or dilute HCl to pH 3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-α-Boc-N-β-Z-2,3-diaminopropanoic acid. Purify by column chromatography on silica gel if necessary.

| Parameter | Value | Reference |

| Reagents | 2,3-diaminopropanoic acid, Boc-anhydride, Benzyl chloroformate | [1] |

| Solvents | Dioxane/water, Acetone/water, THF/water, Ethyl acetate | [1] |

| Reaction Time | 12-24 hours for each step | - |

| Temperature | 0 °C to room temperature | - |

| Typical Yield | 70-85% over two steps | - |

Step 2: Selective Deprotection of the β-Amino Group

The Z group is selectively removed by catalytic hydrogenolysis, leaving the acid-labile Boc group intact.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of N-α-Boc-2,3-diaminopropanoic acid

-

Dissolve N-α-Boc-N-β-Z-2,3-diaminopropanoic acid (1 equivalent) in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain N-α-Boc-2,3-diaminopropanoic acid, which is often used in the next step without further purification.

| Parameter | Value | Reference |

| Reagents | N-α-Boc-N-β-Z-DAP, H₂, 10% Pd/C | [1] |

| Solvents | Methanol, Ethanol | [1] |

| Reaction Time | 4-8 hours | - |

| Temperature | Room temperature | - |

| Typical Yield | >95% | - |

Step 3: Amide Coupling with Benzophenone-4-carboxylic acid

The free β-amino group is coupled with benzophenone-4-carboxylic acid using a standard peptide coupling reagent to form the amide bond.[2][3]

Reaction Scheme:

Experimental Protocol: Synthesis of N-α-Boc-3-(Benzophenone-4-carboxamido)propanoic Acid

-

Dissolve benzophenone-4-carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) to the solution. Stir for 15-30 minutes at 0 °C to form the active ester.

-

In a separate flask, dissolve N-α-Boc-2,3-diaminopropanoic acid (1 equivalent) in anhydrous DMF and add a base such as diisopropylethylamine (DIPEA, 2.5 equivalents).

-

Add the solution of the amino acid to the activated carboxylic acid solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value | Reference |

| Reagents | N-α-Boc-DAP, Benzophenone-4-carboxylic acid, EDC, HOBt, DIPEA | [2][3] |

| Solvents | DMF, DCM, Ethyl acetate | [2] |

| Reaction Time | 12-24 hours | - |

| Temperature | 0 °C to room temperature | - |

| Typical Yield | 60-80% | - |

Step 4: Deprotection of the α-Amino Group

The Boc protecting group is removed under acidic conditions to liberate the α-amino group.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-(Benzophenone-4-carboxamido)-2-aminopropanoic Acid

-

Dissolve the Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting crude amine salt is typically used directly in the next step without further purification.

| Parameter | Value | Reference |

| Reagents | Boc-protected intermediate, Trifluoroacetic acid (TFA) | [1] |

| Solvents | Dichloromethane (DCM) | [1] |

| Reaction Time | 1-2 hours | - |

| Temperature | Room temperature | - |

| Typical Yield | Quantitative | - |

Step 5: Maleimide Ring Formation

The final step involves a two-stage process: formation of the maleamic acid followed by cyclodehydration to the maleimide.[4][5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

Formation of Maleamic Acid: Dissolve the crude 3-(Benzophenone-4-carboxamido)-2-aminopropanoic acid (1 equivalent) in a suitable solvent such as anhydrous dioxane or chloroform. Add maleic anhydride (1.1 equivalents) and stir at room temperature for 2-4 hours. The formation of the maleamic acid can be monitored by TLC.

-

Cyclization to Maleimide: To the solution containing the maleamic acid, add a dehydrating agent such as acetic anhydride (2-3 equivalents) and a catalytic amount of a base like triethylamine or sodium acetate. Heat the reaction mixture to 50-70 °C for 2-6 hours. Alternatively, azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene can be employed.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice water and stir to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

| Parameter | Value | Reference |

| Reagents | Amino-intermediate, Maleic anhydride, Acetic anhydride, Triethylamine | [4][5][6] |

| Solvents | Dioxane, Chloroform, Toluene | [4][5] |

| Reaction Time | 4-10 hours (total) | - |

| Temperature | Room temperature to 70 °C | - |

| Typical Yield | 50-70% | - |

Conclusion

This technical guide provides a comprehensive and logical synthetic pathway for this compound. The presented protocols are based on well-established chemical transformations and offer a solid foundation for researchers to produce this valuable bifunctional molecule. The modular nature of the synthesis allows for the substitution of starting materials and reagents to create a variety of analogs for diverse applications in chemical biology and drug discovery. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

"3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional crosslinking agent. Its mechanism of action is predicated on the distinct reactivity of its two primary functional moieties: a maleimide group and a benzophenone group. The maleimide component facilitates the covalent conjugation to sulfhydryl groups, primarily found in cysteine residues of proteins. Subsequent to this conjugation, the benzophenone component can be photo-activated by UV light to induce a second covalent linkage with nearby molecules, effectively "crosslinking" the initial target to its interacting partners. This technical guide will dissect the discrete steps of this mechanism, present the underlying chemical principles, and provide generalized experimental considerations for its application.

Introduction

The study of molecular interactions is fundamental to understanding cellular processes and to the development of novel therapeutics. Covalent crosslinking agents are invaluable tools in this field, enabling the stabilization of transient interactions for subsequent analysis. This compound is a compound designed for such applications, integrating two distinct reactive functionalities into a single molecular scaffold. Its utility lies in its ability to first selectively bind to a target molecule and then, upon photo-activation, covalently trap interacting partners in close proximity.

Core Mechanism of Action: A Two-Step Process

The mechanism of action of this compound can be conceptualized as a sequential, two-step process:

-

Thiol-Specific Conjugation via Michael Addition: The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. This reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] This initial step allows for the specific attachment of the crosslinker to a protein of interest that contains an accessible cysteine residue. The reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5).[1]

-

Photo-activated Crosslinking via Benzophenone: The benzophenone moiety is a well-established photosensitizer.[3][4][5] Upon absorption of UV light (typically around 350-360 nm), the benzophenone is excited to a triplet state.[4][5] This excited state can then abstract a hydrogen atom from a nearby C-H bond, generating a radical pair that subsequently collapses to form a new covalent C-C bond.[3] This photo-activated reaction crosslinks the protein-crosslinker conjugate to any molecule in its immediate vicinity, including other proteins, nucleic acids, or small molecules.

The overall workflow of using this compound as a crosslinker is depicted in the following diagram:

Detailed Chemistry of the Mechanism

The Thiol-Maleimide Reaction

The reaction between the maleimide group and a thiol is a classic example of a Michael addition. The nucleophilic thiol attacks one of the carbon atoms of the double bond in the maleimide ring, leading to the formation of a stable thioether linkage.

Benzophenone Photo-activation and Crosslinking

Upon irradiation with UV light, the benzophenone carbonyl group undergoes an n → π* transition to a singlet excited state, which then rapidly converts to a more stable triplet excited state via intersystem crossing.[4][5] This triplet benzophenone is a potent hydrogen abstractor and can react with C-H bonds of neighboring molecules to form a new covalent bond.

Quantitative Data

As of the latest literature review, specific quantitative data such as reaction kinetics, quantum yields, or crosslinking efficiency for this compound are not publicly available. However, data for the individual functional moieties can be used to infer its properties.

| Functional Moiety | Parameter | Typical Values | References |

| Maleimide | Reaction with Thiols | Second-order rate constants are typically in the range of 102 - 103 M-1s-1 at neutral pH. | [1] |

| Benzophenone | Intersystem Crossing Quantum Yield (ΦISC) | ~1 | [4][5] |

| Benzophenone | Triplet State Energy (ET) | ~69 kcal/mol | [4] |

| Benzophenone | Singlet Oxygen Quantum Yield (ΦΔ) | ~0.3 | [4][5] |

Note: The efficiency of the benzophenone crosslinking is highly dependent on the proximity and reactivity of the C-H bonds of the interacting molecule.

Experimental Protocols

The following are generalized protocols for the use of a heterobifunctional crosslinker like this compound. Optimization will be required for specific applications.

Protocol for Protein-Crosslinker Conjugation

-

Protein Preparation: Ensure the protein of interest is in a suitable buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline). The protein should contain at least one accessible cysteine residue. If the protein has multiple cysteines that need to be protected, standard cysteine protection/deprotection protocols should be followed.

-

Crosslinker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution.

-

Conjugation Reaction: Add the crosslinker stock solution to the protein solution at a molar excess (typically 5- to 20-fold) to the protein. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Removal of Excess Crosslinker: Remove the unreacted crosslinker by dialysis, size-exclusion chromatography, or a desalting column.

-

Verification of Conjugation: Confirm the successful conjugation of the crosslinker to the protein using techniques such as mass spectrometry (to detect the mass shift) or UV-Vis spectroscopy (to detect the benzophenone chromophore).

Protocol for Photo-Crosslinking

-

Formation of Interaction Complex: Mix the protein-crosslinker conjugate with its putative interacting partner(s) under conditions that favor their interaction.

-

UV Irradiation: Expose the sample to UV light at a wavelength of 350-360 nm. The duration and intensity of the UV exposure will need to be optimized to maximize crosslinking efficiency while minimizing protein damage. This can be done using a UV lamp or a laser.

-

Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger, such as dithiothreitol (DTT).

-

Analysis of Crosslinked Products: The crosslinked products can be analyzed by SDS-PAGE (observing a higher molecular weight band), Western blotting, or mass spectrometry to identify the interacting partners.

Conclusion

This compound is a powerful tool for the study of molecular interactions. Its dual-action mechanism, combining selective thiol conjugation with photo-inducible crosslinking, allows for the covalent capture of interacting molecules in their native environment. While specific quantitative data for this compound is not yet available, the well-understood chemistry of its maleimide and benzophenone components provides a solid foundation for its application in chemical biology and drug discovery. Researchers utilizing this reagent should carefully optimize the reaction conditions to achieve the desired crosslinking efficiency for their specific system.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. Maleimide - Wikipedia [en.wikipedia.org]

- 3. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV Activation of Benzophenone Photo-Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices governing the use of benzophenone-based photo-crosslinkers. It details the photochemical mechanism, optimal ultraviolet (UV) activation wavelengths, and key experimental considerations to empower researchers in their application for covalent crosslinking of biomolecules.

The Photochemical Mechanism of Benzophenone

Benzophenone (BP) and its derivatives are widely used photo-crosslinkers due to their ability to form covalent bonds with target molecules upon activation with UV light. The process is initiated by the absorption of a photon, which triggers a series of photophysical events culminating in a chemically reactive state.

The activation mechanism proceeds via the following key steps:

-

Photoexcitation: Upon irradiation with UV light, a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group. This n → π* electronic transition elevates the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁).[1][2] A second, higher energy absorption band corresponding to a π → π* transition also exists at shorter wavelengths.[1][3]

-

Intersystem Crossing (ISC): The initial S₁ state is short-lived and rapidly undergoes a highly efficient spin inversion process known as intersystem crossing (ISC) to the more stable triplet excited state (T₁).[4] The quantum yield for this transition is nearly 100%, making it the dominant pathway following photoexcitation.[5][6]

-

Hydrogen Abstraction: The T₁ state of benzophenone behaves as a diradical and is the primary reactive species.[7][8] It can abstract a hydrogen atom from a suitable donor, typically a carbon-hydrogen (C-H) bond on a nearby molecule (the substrate).[9][10] This abstraction event generates two radical species: a benzophenone ketyl radical and a substrate radical.[4]

-

Covalent Crosslink Formation: The two newly formed radicals can then combine, resulting in the formation of a stable, covalent carbon-carbon (C-C) bond between the benzophenone moiety and the target substrate.

This robust and relatively specific reaction mechanism makes benzophenone an invaluable tool in chemical biology, proteomics, and drug discovery for capturing molecular interactions.

UV Activation Wavelength and Photochemical Properties

The selection of an appropriate UV wavelength is critical for the successful application of benzophenone crosslinkers. The choice is dictated by the molecule's absorption spectrum, which is characterized by two primary absorption bands.

-

n → π* Transition: This is the lower-energy transition and typically occurs in the UV-A range, with an absorption maximum (λmax) around 340-360 nm .[3] Activation at this wavelength is generally preferred for biological applications as it minimizes potential damage to proteins and nucleic acids, which absorb strongly at shorter UV wavelengths.[11]

-

π → π* Transition: This higher-energy transition has a λmax around 250 nm in the UV-C range.[1][3] While this wavelength can also activate the crosslinker, it can lead to undesired side reactions or degradation of the target biomolecules.[1][12]

The solvent environment can influence the precise absorption maxima. In polar solvents, the n → π* band undergoes a hypsochromic (blue) shift to shorter wavelengths, while the π → π* band experiences a bathochromic (red) shift to longer wavelengths.[13]

The following table summarizes key quantitative data for benzophenone, providing a basis for experimental design.

| Parameter | Value / Range | Solvent | Notes |

| λmax (n → π) | ~330 - 360 nm | Cyclohexane, Ethanol | The primary activation band for crosslinking.[3] |

| λmax (π → π) | ~250 nm | Cyclohexane, Ethanol | Higher energy absorption band.[3] |

| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | ~1.0 (100%) | Various | Ensures highly efficient population of the reactive triplet state.[5][6] |

| Triplet State (T₁) Absorption | ~530 nm | Acetonitrile | The reactive triplet state has its own characteristic absorption.[14] |

| Triplet State (T₁) Lifetime | Microseconds (µs) to Milliseconds (ms) | PMMA film | Lifetime is highly dependent on temperature and environment.[6] |

Experimental Protocols

Precise and reproducible experimental design is crucial for achieving efficient and specific photo-crosslinking.

This protocol allows for the determination of the optimal activation wavelength for a specific benzophenone derivative.

-

Solution Preparation: Prepare a dilute solution (typically in the micromolar range) of the benzophenone photo-crosslinker in the solvent that will be used for the crosslinking experiment.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to serve as a blank reference.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200 nm to 450 nm) to record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the n → π* transition, which will be the optimal wavelength for photoactivation.

This protocol outlines a typical workflow for crosslinking a protein of interest with a benzophenone-containing reagent.

-

Sample Preparation:

-

Prepare a solution of the target protein in a suitable, non-reactive buffer (e.g., HEPES, phosphate buffer).[15]

-

Add the benzophenone crosslinking reagent to the protein solution at a desired molar ratio (e.g., 10:1, 50:1 crosslinker:protein). Incubate the mixture in the dark to allow for any preliminary reactions if using a heterobifunctional crosslinker.[16]

-

-

UV Irradiation:

-

Place the sample in a suitable UV-transparent vessel (e.g., quartz cuvette or spread as a thin film on a non-reactive surface like an Eppendorf tube lid).[15][16]

-

To minimize heating, perform the irradiation on ice or in a temperature-controlled chamber.[15]

-

Position the sample at a fixed distance (e.g., 5 cm) from a UV lamp.[15][17] A common setup is a UV crosslinker instrument with lamps emitting at or near 365 nm.[15][18]

-

Irradiate the sample for a predetermined duration (e.g., 15-60 minutes). The optimal time should be determined empirically.[15]

-

-

Quenching (Optional): The reaction can be quenched by adding a radical scavenger, although this is often unnecessary as the triplet state lifetime is finite.

-

Analysis:

References

- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. edinst.com [edinst.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

The Instability of Maleimide Linkers in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic or imaging agents to biomolecules via maleimide linkers is a cornerstone of modern biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The high reactivity and specificity of the maleimide group towards thiols on cysteine residues allow for efficient and site-specific ligation under mild conditions. However, the stability of the resulting thiosuccinimide linkage in physiological environments is a critical parameter that dictates the efficacy, safety, and overall success of the bioconjugate. This technical guide provides an in-depth analysis of the chemical stability of maleimide linkers in aqueous buffers, summarizing quantitative data, detailing experimental protocols for stability assessment, and outlining strategies for enhancing conjugate stability.

Mechanisms of Maleimide Linker Instability

The thioether bond formed between a maleimide and a thiol, while seemingly stable, is susceptible to two competing chemical pathways in aqueous and physiological environments: the retro-Michael reaction and hydrolysis. The balance between these pathways is a key determinant of the conjugate's in vivo fate.[1]

The Retro-Michael Reaction: A Reversible Pathway to Deconjugation

The primary mechanism of instability for traditional maleimide-thiol adducts is the retro-Michael reaction, a reversal of the initial conjugation.[2] This reaction leads to the dissociation of the linker-payload from the biomolecule. In a biological milieu rich in endogenous thiols, such as glutathione (GSH) and albumin, the released maleimide-containing payload can then react with these off-target molecules.[2] This phenomenon, often termed "payload migration," can lead to a reduction in therapeutic efficacy due to a lower concentration of the drug at the target site and an increase in off-target toxicity.[3]

Hydrolysis: The Path to a Stabilized Linkage

In an aqueous environment, the thiosuccinimide ring of the maleimide-thiol adduct can undergo hydrolysis. This process involves the opening of the five-membered ring to form a stable succinamic acid thioether.[4] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the biomolecule and enhancing its stability.[4] However, for conventional N-alkyl maleimides, the rate of this stabilizing hydrolysis is often slow compared to the rate of the retro-Michael reaction, leading to significant payload loss in vivo.[4]

References

Water Solubility of Benzophenone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives represent a class of organic compounds with a diaryl ketone core structure. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of these compounds is, however, intrinsically linked to their physicochemical properties, among which water solubility is paramount.

A compound's aqueous solubility profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[3] Poor water solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, often becoming a significant hurdle in the drug development pipeline. Therefore, a thorough understanding and accurate measurement of the water solubility of benzophenone derivatives are critical for selecting promising drug candidates and optimizing their delivery.

This technical guide provides an in-depth overview of the water solubility of benzophenone and its key derivatives, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Water Solubility Data of Benzophenone and Its Derivatives

The water solubility of benzophenone and its derivatives varies significantly depending on the nature and position of substituent groups on the phenyl rings. Functional groups capable of hydrogen bonding, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, generally enhance water solubility compared to the parent benzophenone molecule. Conversely, lipophilic substituents tend to decrease aqueous solubility.

The following table summarizes the available quantitative and qualitative water solubility data for benzophenone and several of its derivatives.

| Compound Name | Chemical Structure | Water Solubility | Temperature (°C) | pH | Reference(s) |

| Benzophenone | C₁₃H₁₀O | 137 mg/L | 25 | Neutral | [4] |

| Practically insoluble | Not specified | Not specified | [5][6] | ||

| 2-Carboxybenzophenone | C₁₄H₁₀O₃ | 284 mg/L | 20 | Not specified | |

| Sparingly soluble | Not specified | Not specified | [7] | ||

| 4-Carboxybenzophenone | C₁₄H₁₀O₃ | Partly soluble | Not specified | Not specified | [8] |

| 2-Aminobenzophenone | C₁₃H₁₁NO | Practically insoluble | Not specified | Not specified | [9] |

| 3-Aminobenzophenone | C₁₃H₁₁NO | Expected to be insoluble | Not specified | Not specified | [10] |

| 4-Aminobenzophenone | C₁₃H₁₁NO | Soluble in cold water | Not specified | Not specified | [11] |

| Limited solubility | Not specified | Not specified | [12] | ||

| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | Insoluble / Not soluble | Not specified | Not specified | [13][14] |

| Sparingly soluble | Not specified | Not specified | [15] | ||

| 2-Hydroxy-4-methoxybenzophenone | C₁₄H₁₂O₃ | < 1 mg/mL | 20 (68°F) | Not specified | [16] |

| 2,2'-Dihydroxy-4-methoxybenzophenone | C₁₄H₁₂O₄ | Practically insoluble | Not specified | Not specified | [17] |

| 4-Methoxybenzophenone | C₁₄H₁₂O₂ | Insoluble | Not specified | Not specified | [18][19] |

Experimental Protocols for Determining Water Solubility

Accurate determination of aqueous solubility is crucial in the early stages of drug discovery. Several methods are available, ranging from traditional equilibrium-based techniques to high-throughput screening methods.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a traditional and widely accepted "gold standard" for determining the thermodynamic solubility of a compound. It is suitable for substances with solubilities above 10⁻² g/L.[20][21][22]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of the test substance to a flask containing purified water (e.g., deionized or distilled). The amount of excess solid should be sufficient to ensure that saturation is achieved and maintained throughout the experiment.

-

Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath, preferably at 20 ± 0.5 °C.[20] The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause the formation of fine particles that may be difficult to separate.

-

Equilibrium Attainment: The time required to reach equilibrium must be determined experimentally. This is typically done by taking samples at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration of the dissolved substance until it becomes constant. A preliminary test can help estimate the appropriate equilibration time.[20]

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow the undissolved solid to settle. The saturated aqueous solution is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that does not adsorb the test substance.

-

Concentration Analysis: The concentration of the test substance in the clear, saturated filtrate is determined using a validated analytical method. Common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or mass spectrometry.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Laser Nephelometry

Laser nephelometry is a high-throughput screening method used for the rapid determination of kinetic solubility, which is particularly valuable in the early stages of drug discovery when large numbers of compounds need to be assessed.[23][24][25]

Principle: Nephelometry measures the intensity of light scattered by suspended particles in a solution at a 90° angle to the incident light beam.[3] For a compound with limited aqueous solubility, precipitation will occur when its concentration exceeds its solubility limit, leading to the formation of a suspension. The amount of scattered light is directly proportional to the concentration of the insoluble particles.

Detailed Methodology:

-

Stock Solution Preparation: The test compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

-

Serial Dilutions: A series of dilutions of the stock solution are prepared in an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate (e.g., 96-well or 384-well format). The final concentration of the organic cosolvent (DMSO) is kept constant across all wells, typically at a low percentage (e.g., 1-5%), to minimize its effect on solubility.[23]

-

Precipitation and Measurement: The microtiter plate is incubated for a specific period (e.g., 1-2 hours) to allow for precipitation to occur. The plate is then placed in a microplate nephelometer.

-

Data Analysis: The instrument measures the light scattering (turbidity) in each well. A plot of scattered light intensity versus compound concentration is generated. The point at which a sharp increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.[23] This can be determined by identifying the concentration at which the signal deviates from the baseline established by fully dissolved compound solutions.

Visualizations: Signaling Pathways and Experimental Workflows

p38α MAP Kinase Signaling Pathway

Benzophenone derivatives have been investigated as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in inflammatory responses.[1] Inhibition of this pathway is a promising strategy for treating inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. Benzophenone - Desicca Chemicals [desiccantsmanufacturers.com]

- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 7. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4-Aminobenzophenone | 1137-41-3 [chemicalbook.com]

- 12. CAS 1137-41-3: 4-aminobenzophenone | CymitQuimica [cymitquimica.com]

- 13. 4-Hydroxybenzophenone, Para-Hydroxybenzophenone Powder CAS 1137-42-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. 4-Hydroxybenzophenone | 1137-42-4 [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. 2-HYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Methoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]

- 19. 4-Methoxybenzophenone | 611-94-9 [chemicalbook.com]

- 20. oecd.org [oecd.org]

- 21. OECD 105 - Phytosafe [phytosafe.com]

- 22. filab.fr [filab.fr]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bmglabtech.com [bmglabtech.com]

- 25. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]

Cysteine-specific bioconjugation chemistry fundamentals

An In-depth Technical Guide to Cysteine-Specific Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-specific bioconjugation has become an indispensable tool in chemical biology, drug development, and materials science. The unique properties of the cysteine residue, including its relatively low natural abundance (approximately 1.9%) and the high nucleophilicity of its thiol side chain, make it an ideal target for precise chemical modification of proteins.[1][2] This guide provides a comprehensive overview of the fundamental principles, key chemical reactions, and experimental considerations for achieving robust and specific cysteine bioconjugation.

The reactivity of cysteine is centered around its sulfhydryl group (-SH), which has a pKa of approximately 8.5.[1] Under physiological or slightly basic conditions, this group can be deprotonated to form a highly nucleophilic thiolate anion (S⁻), which readily reacts with a variety of electrophilic reagents.[1] This targeted reactivity allows for the site-specific attachment of a wide array of functional moieties, including fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), and polymers like polyethylene glycol (PEG).

This whitepaper will delve into the core chemistries employed for cysteine modification, present quantitative data to compare their performance, provide detailed experimental protocols for key methods, and visualize the underlying mechanisms and workflows.

Core Chemistries and Mechanisms

Several classes of reagents have been developed to selectively target cysteine residues. The choice of reagent depends on the desired stability of the resulting conjugate, reaction kinetics, and the specific application.

α-Haloacetamides (e.g., Iodoacetamide)

Iodoacetamide and related α-haloacetamides react with cysteine thiols via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[3] This modification is irreversible under typical biological conditions. However, the reaction kinetics are relatively slow compared to other methods.[2][4]

Maleimides

Maleimide-based reagents are the most widely used for cysteine bioconjugation due to their high selectivity and rapid reaction kinetics.[5] The reaction proceeds through a Michael addition mechanism, where the cysteine thiolate attacks the electron-deficient double bond of the maleimide ring, forming a thiosuccinimide linkage.[5]

Despite their popularity, maleimide-cysteine adducts can be unstable. They are susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to deconjugation and payload exchange in vivo.[6][7] The maleimide ring is also prone to hydrolysis at pH values above 7.5, which inactivates the reagent.[2]

Vinyl Sulfones

Vinyl sulfones react with cysteine thiols via a Michael addition, similar to maleimides, to form a stable, irreversible thioether bond.[6] This chemistry offers a significant advantage in stability over maleimide linkages, as the resulting adduct is not susceptible to retro-Michael reactions.[8][9] The reaction is highly selective for thiols under mild conditions.[6]

Thiol-Ene Reactions

The thiol-ene reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). This reaction can be initiated by UV light or visible light in the presence of a photoinitiator.[] It is highly efficient and proceeds rapidly under mild conditions, offering excellent selectivity for cysteine.[]

Next-Generation Reagents

Research has focused on developing reagents with faster kinetics and improved stability. Notable examples include:

-

Heteroaromatic Sulfones (e.g., Methylsulfonyl Benzothiazole - MSBT): These reagents react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism, offering excellent selectivity and forming highly stable adducts.[4] Reaction rates can be tuned by modifying the heteroaromatic ring.[4]

-

2-Formylphenylboronic Acid (2-FPBA): This reagent exhibits exceptionally fast kinetics (k₂ ≈ 5500 M⁻¹s⁻¹) for conjugating to N-terminal cysteines, forming a stable thiazolidino boronate complex.[4]

-

Chlorooximes and Cyclopropenyl Ketones: These reagents also display very fast reaction rates, comparable to or exceeding that of maleimides, while forming more stable conjugates.[2][3]

Quantitative Data Presentation

The choice of a bioconjugation reagent is often guided by its reaction rate and the stability of the resulting bond. The tables below summarize key quantitative data for common and next-generation cysteine-reactive compounds.

Table 1: Comparative Reaction Kinetics of Cysteine Bioconjugation Reagents

| Reagent Class | Example Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| α-Haloacetamide | Iodoacetamide | ~0.6 | Physiological pH | [4] |

| Maleimide | N-Ethylmaleimide | ~100 - 1,000 | pH 6.5 - 7.5 | [3][4] |

| Vinyl Sulfone | Generic Vinyl Sulfone | 1 - 10 | pH 7.0 - 9.0 | |

| Heteroaromatic Sulfone | Methylsulfonyl Benzothiazole (MSBT) | ~0.3 | pH 7.5 | |

| Heteroaromatic Sulfone | Pyridinium Salt (CAP5) | 3,200 | Not specified | |

| Chlorooxime | Generic Chlorooxime | 306 ± 4 | pH 7.4 | [3] |

| Cyclopropenyl Ketone | Generic Cyclopropenyl Ketone | 595 | pH 7.4 | |

| Aldehyde/Boronic Acid | 2-Formylphenylboronic Acid (2-FPBA) | 5,500 | N-terminal Cys, pH 7.4 | [4] |

Table 2: Comparative Stability of Cysteine-Maleimide vs. Alternative Conjugates

| Linkage Type | Condition | Stability Metric | Result | Reference(s) |

| Maleimide Adduct | Human Plasma (in vivo) | % Intact ADC after 7 days | ~10-20% | [6][7] |

| Maleimide Adduct | 1 mM Glutathione, 37°C | % Conjugation Retained after 7 days | ~70% | |

| Maleimide Adduct (Hydrolyzed Ring) | Human Plasma | % Intact ADC after 7 days | >90% | [6] |

| Vinyl Sulfone Adduct | 1 mM Glutathione, 37°C | % Conjugation Retained after 7 days | >95% | |

| ThioBridge™ (bis-sulfone) | Human Plasma | % Intact ADC after 7 days | >95% | [9] |

| Chlorooxime Adduct | High stability towards acid, base, and external thiols | Qualitative | High | [3] |

Signaling Pathways Involving Cysteine

Cysteine residues are critical nodes in cellular signaling, particularly in redox signaling. The thiol side chain can undergo various reversible and irreversible oxidative post-translational modifications (oxPTMs) that modulate protein function. A key example is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.

Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. However, under conditions of oxidative stress, specific reactive cysteine residues on Keap1 are oxidized. This modification induces a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-driven genes, bolstering the cell's defense against oxidative damage.

Experimental Workflows and Protocols

Successful bioconjugation requires careful planning and execution. The following section outlines a general workflow for a common application, antibody-drug conjugate (ADC) development, and provides detailed protocols for key conjugation chemistries.

General Workflow for Antibody-Drug Conjugate (ADC) Development

The creation of a cysteine-linked ADC is a multi-step process that involves antibody preparation, controlled reduction of disulfide bonds, conjugation with a drug-linker payload, and purification of the final product.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with Maleimide

This protocol describes a general procedure for labeling a protein containing accessible cysteine residues with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Protein solution (1-10 mg/mL in a degassed, thiol-free buffer like PBS, Tris, or HEPES, pH 7.0-7.5)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Maleimide-functionalized reagent (e.g., dye-maleimide)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography/desalting column)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed buffer (pH 7.0-7.5).

-

(Optional) Reduction of Disulfides: If cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 30-60 minutes at room temperature.

-

Removal of Reducing Agent: If a thiol-containing reducing agent like DTT was used (not recommended with maleimides), it must be removed prior to adding the maleimide reagent. This is typically done using a desalting column. TCEP does not contain a thiol and does not need to be removed.

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of maleimide over the protein. Add the solution dropwise while gently stirring. Flush the vial with inert gas and seal.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the maleimide reagent is light-sensitive.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol or L-cysteine to a final concentration in excess of the initial maleimide concentration. Incubate for 15-30 minutes.

-

Purification: Remove unreacted maleimide and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

-

Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) and purity using methods like UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol 2: Protein Alkylation with Iodoacetamide

This protocol is for the irreversible alkylation of cysteine residues, often used in proteomics to prevent disulfide bond reformation before enzymatic digestion.

Materials:

-

Protein solution (in a buffer compatible with denaturation, e.g., 8 M Urea, 100 mM Tris, pH 8.5)

-

Reducing agent: TCEP or Dithiothreitol (DTT) solution (e.g., 1 M)

-

Iodoacetamide (IAA) solution (e.g., 500 mM in water, freshly prepared)

-

Quenching reagent: DTT solution

Procedure:

-

Denaturation and Reduction: Dissolve the protein sample in denaturation/reduction buffer (e.g., 8 M Urea, 100 mM Tris, pH 8.5). Add TCEP or DTT to a final concentration of 5-10 mM. Incubate at 37-55°C for 1 hour.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Prepare the iodoacetamide solution fresh and protect it from light. Add the IAA solution to the reduced protein sample to a final concentration of 14-20 mM (ensuring a molar excess over the reducing agent).[5]

-

Incubation: Incubate the reaction in the dark at room temperature for 30 minutes.[5]

-

Quenching: Quench any unreacted iodoacetamide by adding DTT to the mixture. Incubate for another 15 minutes in the dark.

-

Downstream Processing: The alkylated protein is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), or other downstream analyses.

Protocol 3: Protein Conjugation with Vinyl Sulfone

This protocol outlines the conjugation of a protein to a vinyl sulfone (VS)-functionalized molecule.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer, e.g., Phosphate or Borate buffer, pH 8.0-9.0)

-

Vinyl sulfone-functionalized reagent

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution in the reaction buffer. If necessary, reduce disulfide bonds as described in Protocol 1. Ensure the buffer is degassed.

-

Prepare VS Stock Solution: Dissolve the vinyl sulfone reagent in a minimal amount of DMSO or DMF.

-

Conjugation Reaction: Add the VS stock solution to the protein solution to achieve a desired molar excess (typically 5-20 fold).

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific vinyl sulfone and the protein. Monitor the reaction progress by LC-MS if possible.

-

Purification: Purify the conjugate using size-exclusion chromatography to remove excess unreacted vinyl sulfone reagent.

-

Characterization: Analyze the final product for degree of labeling, purity, and identity.

Protocol 4: Protein Labeling with 2-Formylphenylboronic Acid (2-FPBA)

This protocol is for the rapid and specific labeling of proteins containing an N-terminal cysteine (NCys).

Materials:

-

N-terminal cysteine-containing protein (1-5 mg/mL in PBS, pH 7.4)

-

2-FPBA-functionalized payload

-

DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein and Payload Preparation: Dissolve the NCys-containing protein in PBS (pH 7.4) to a concentration of 1-5 mg/mL.[8] Prepare a stock solution of the 2-FPBA payload in a minimal amount of DMSO.[8]

-

Conjugation Reaction: Add the 2-FPBA payload solution to the protein solution. A low molar excess (e.g., 1.5-5 equivalents) is often sufficient due to the high reaction rate.[8]

-

Incubation: Incubate at room temperature. The reaction is extremely fast and may be complete within minutes to an hour.[8] Monitor by LC-MS to determine the optimal time.

-

Purification: Purify the conjugate using size-exclusion chromatography to remove the unreacted payload.[8]

-

Characterization: Characterize the final conjugate using standard analytical techniques.

Conclusion

Cysteine-specific bioconjugation is a powerful and versatile strategy for the precise chemical modification of proteins. While traditional methods like iodoacetamide and maleimide chemistry remain widely used, their respective limitations in reaction speed and conjugate stability have driven the development of a new generation of reagents. Vinyl sulfones, heteroaromatic sulfones, and specialized reagents like 2-FPBA offer significant improvements in stability and/or reaction kinetics, expanding the toolbox for researchers and drug developers. A thorough understanding of the underlying chemical mechanisms, reaction kinetics, and stability profiles is paramount for selecting the optimal strategy and successfully producing well-defined, functional bioconjugates for a wide range of applications, from basic research to next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Table 3 from Methylsulfonyl benzothiazole (MSBT): a selective protein thiol blocking reagent. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]

- 6. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzophenone-4-carboxamido)-2-maleimidopropanoic Acid is a heterobifunctional crosslinking reagent designed for two-step protein modification and conjugation. This reagent features two distinct reactive moieties: a maleimide group and a benzophenone group. The maleimide group enables highly specific covalent attachment to sulfhydryl groups, primarily found in cysteine residues of proteins.[1][2][] This reaction is chemoselective for thiols within a pH range of 6.5-7.5.[4] Following the specific labeling of a protein of interest, the benzophenone group can be activated by UV light (at approximately 350-360 nm) to initiate a second, non-specific covalent crosslinking reaction with nearby molecules, including other proteins or nucleic acids.[5][6][7] This photo-activated crosslinking is based on the ability of the excited benzophenone to abstract a hydrogen atom, leading to the formation of a stable carbon-carbon bond.[6][7]

This two-stage reactivity makes this compound a powerful tool for a variety of applications in proteomics, structural biology, and drug development. It can be employed to identify and characterize protein-protein interactions, map binding sites, and create stable protein conjugates. The specificity of the initial maleimide-cysteine linkage allows for precise positioning of the photo-activatable crosslinker on a target protein.

Key Features:

-

Site-Specific Labeling: The maleimide group provides high selectivity for cysteine residues, allowing for controlled labeling of proteins.[1][2][]

-

Photo-Activated Crosslinking: The benzophenone group enables covalent bond formation with interacting molecules upon UV irradiation.[5][6][7]

-

Heterobifunctional Nature: The two distinct reactive groups allow for a sequential, two-step conjugation strategy.

-

Versatile Applications: Suitable for studying protein-protein interactions, protein-nucleic acid interactions, and creating stable bioconjugates.

Experimental Protocols

Part 1: Cysteine-Specific Labeling of the Target Protein

This part of the protocol details the attachment of the this compound to the protein of interest via the maleimide-cysteine reaction.

Materials:

-

Protein of interest (containing at least one free cysteine residue)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[4] Avoid buffers containing thiols.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1]

-

Quenching Solution: A solution of a thiol-containing compound like L-cysteine or β-mercaptoethanol.

-

Desalting columns

Protocol:

-

Protein Preparation:

-

Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the labeling reagent, as it will compete for reaction with the maleimide.[1] TCEP does not need to be removed.

-

If no reduction is needed, ensure the protein solution is in the degassed Conjugation Buffer.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mM.

-

-

Labeling Reaction:

-

Add the labeling reagent stock solution to the protein solution. The recommended molar ratio of labeling reagent to protein is typically between 10:1 and 20:1. It is advisable to test different ratios to optimize the labeling efficiency for each specific protein.

-

Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will react with any excess maleimide reagent.

-

-

Removal of Excess Reagent:

-

Remove the unreacted labeling reagent and quenching agent by passing the solution through a desalting column equilibrated with a suitable buffer for your downstream application.

-

Part 2: Photo-Crosslinking

This part of the protocol describes the UV activation of the benzophenone group to induce crosslinking between the labeled protein and its interacting partners.

Materials:

-

Labeled protein from Part 1

-

Interacting partner(s) (e.g., other proteins, nucleic acids)

-

UV light source (e.g., UV crosslinker) with an emission wavelength of approximately 350-360 nm.[5][6]

Protocol:

-

Formation of the Interacting Complex:

-

Mix the labeled protein with its potential interacting partner(s) in a suitable reaction buffer. Allow sufficient time for the biological interaction to occur.

-

-

UV Irradiation:

-

Place the sample in a UV-transparent container (e.g., quartz cuvette or on a parafilm-lined petri dish on ice).

-

Expose the sample to UV light at 350-360 nm.[5][6] The irradiation time and intensity will need to be optimized for each specific system. Typical irradiation times can range from a few minutes to over an hour.[8][9] It is recommended to perform a time-course experiment to determine the optimal exposure time that maximizes crosslinking while minimizing potential protein damage.

-

-

Analysis of Crosslinked Products:

-

Following irradiation, the crosslinked products can be analyzed by various techniques, such as SDS-PAGE, Western blotting, mass spectrometry, or other relevant biochemical and biophysical methods to identify and characterize the interacting molecules.

-

Data Presentation

Table 1: Recommended Reaction Parameters for Cysteine-Specific Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Labeling Reagent:Protein Molar Ratio | 10:1 - 20:1 | Optimization is recommended for each specific protein. |

| pH of Conjugation Buffer | 7.0 - 7.5 | Critical for the specificity of the maleimide-thiol reaction.[4] |

| Incubation Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |

| Incubation Temperature | 4°C to Room Temperature |

Table 2: Parameters for Photo-Crosslinking

| Parameter | Recommended Value | Notes |

| UV Wavelength | ~350-360 nm | Optimal for benzophenone activation.[5][6] |

| UV Irradiation Time | 5 - 60+ minutes | Highly dependent on the specific proteins and UV source intensity. Optimization is crucial.[8][9] |

| Sample Temperature during Irradiation | On ice | To minimize potential heat-induced protein denaturation. |

Visualizations

Caption: Experimental workflow for protein labeling and crosslinking.

Caption: Two-step reaction mechanism of the crosslinker.

References

- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Photo-Cross-Linking with Benzophenone Maleimide Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing benzophenone maleimide reagents for photo-cross-linking studies. This powerful technique allows for the covalent capture of transient and stable molecular interactions, proving invaluable in drug development, protein-protein interaction analysis, and structural biology.

Introduction to Benzophenone Maleimide Photo-Cross-Linking

Benzophenone maleimide reagents are heterobifunctional cross-linkers that enable a two-step conjugation and cross-linking process. This methodology offers spatial and temporal control over the cross-linking reaction.

-

Step 1: Thiol-Specific Conjugation: The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues on a protein or peptide under mild physiological conditions (pH 6.5-7.5).[1][2] This reaction forms a stable thioether bond, covalently attaching the benzophenone moiety to a specific site on the molecule of interest.[3]

-

Step 2: Photo-Activated Cross-Linking: Upon exposure to UV light (typically around 350-365 nm), the benzophenone group is excited to a reactive triplet diradical state.[4][5] This excited benzophenone can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, resulting in the formation of a stable carbon-carbon covalent bond.[4] This "captures" the interaction in a permanent, covalently linked complex. A key advantage of benzophenone photochemistry is that it is not quenched by water.[4]

Quantitative Data Summary

The efficiency of photo-cross-linking with benzophenone maleimide reagents is influenced by several factors, including the concentration of reactants, UV irradiation conditions, and the specific biomolecules involved. The following tables summarize key quantitative data from various studies to aid in experimental design.

Table 1: Reaction Conditions for Maleimide Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for chemoselective thiol conjugation. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2] |

| Buffer | Phosphate-buffered saline (PBS), Tris, HEPES (10-100 mM) | Buffers should be free of thiol-containing compounds.[2] |

| Reducing Agent (Optional) | 10-100 fold molar excess of TCEP | Used to reduce disulfide bonds and make cysteine residues available for conjugation. TCEP does not need to be removed before adding the maleimide reagent.[1] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | The optimal ratio should be determined empirically. A 2:1 ratio for a cRGDfK peptide resulted in 84 ± 4% efficiency, while a 5:1 ratio for a nanobody yielded 58 ± 12% efficiency.[6][7] |

| Reaction Time & Temperature | 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the specific reactants.[1] |

Table 2: UV Photo-Cross-Linking Conditions and Efficiencies

| Application | UV Wavelength (nm) | UV Irradiation Dose/Time | Cross-Linking Efficiency | Reference |

| Z domain-Antibody (mIgG1) Conjugation | 365 | Not specified | 13-20% | [8] |

| GST-PEG Conjugation | Not specified | Not specified | 52-76% | [8] |

| Protein A-Antibody (mIgG1) Conjugation | 365 | Not specified | up to 64% | [8] |

| Protein G-Antibody Conjugation | 365 | Not specified | 43-64% | [8] |

| Human Serum Albumin (HSA) Cross-Linking | 365 | 25 or 50 min | 173 unique residue pairs identified | [9] |

| Polymer Film Cross-Linking | 365 | 0.5 J·cm⁻² | 75% gel content | [5] |

Experimental Protocols

This section provides detailed methodologies for the key steps involved in a typical photo-cross-linking experiment using benzophenone maleimide reagents.

Protocol 1: Conjugation of Benzophenone Maleimide to a Cysteine-Containing Protein

This protocol describes the first step of labeling a protein of interest with the benzophenone maleimide reagent.

Materials:

-

Cysteine-containing protein (1-10 mg/mL)

-

Benzophenone maleimide reagent (e.g., 4-(N-Maleimido)benzophenone)

-

Anhydrous DMSO or DMF

-

Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine)

-

(Optional) Quenching solution (e.g., 1 M β-mercaptoethanol or cysteine)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the cysteine-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

-

Prepare the Benzophenone Maleimide Stock Solution: Immediately before use, dissolve the benzophenone maleimide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation Reaction: Add the benzophenone maleimide stock solution to the protein solution to achieve the desired molar ratio (start with a 10:1 to 20:1 molar excess of the reagent to the protein).

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

(Optional) Quench the Reaction: To stop the conjugation reaction, a quenching solution can be added to a final concentration that is in excess of the starting maleimide concentration.

-

Purification: Remove the excess, unreacted benzophenone maleimide reagent from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography. The purified benzophenone-labeled protein is now ready for the photo-cross-linking step.

Protocol 2: Photo-Cross-Linking of Interacting Molecules

This protocol outlines the procedure for inducing covalent bond formation between the benzophenone-labeled protein and its interacting partner upon UV irradiation.

Materials:

-

Benzophenone-labeled protein (from Protocol 1)

-

Interacting partner molecule(s) in a suitable buffer

-

UV lamp with an emission maximum around 365 nm (e.g., UVP CL-1000 UV Cross-linker)[9]

-

Ice

-

Reaction tubes (e.g., Eppendorf tubes)

Procedure:

-

Binding Reaction: Mix the benzophenone-labeled protein with its interacting partner in a suitable buffer and allow them to incubate to form the non-covalent complex. The optimal concentrations and incubation time will depend on the binding affinity of the molecules.

-

UV Irradiation: Place the reaction mixture in a suitable container (e.g., on the inside of an Eppendorf tube lid to form a thin film) and place it on ice at a defined distance from the UV lamp (e.g., 5 cm).[9]

-

Expose to UV Light: Irradiate the sample with UV light at 365 nm for a predetermined amount of time (e.g., 25-50 minutes).[9] The optimal irradiation time and intensity should be determined empirically for each system.

-

Analysis of Cross-Linked Products: After irradiation, the cross-linked products can be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify and characterize the covalently linked complexes.

Visualizations

The following diagrams illustrate the key chemical reaction and a general experimental workflow for a photo-cross-linking experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Maleimido)benzophenone [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Mapping Protein-Protein Interactions with Heterobifunctional Crosslinkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are powerful chemical tools essential for elucidating the intricate networks of protein-protein interactions (PPIs) that govern cellular processes. Their unique architecture, featuring two distinct reactive moieties, enables the covalent linkage of interacting proteins in a controlled and sequential manner. This targeted approach minimizes the formation of unwanted homodimers and polymers, a common challenge with homobifunctional crosslinkers.[1][2][3] By "freezing" transient or weak interactions, these reagents allow for the identification and characterization of protein complexes in their native cellular environment, providing invaluable insights for basic research and drug development.[1][4]

This document provides detailed application notes and experimental protocols for utilizing various classes of heterobifunctional crosslinkers to map protein-protein interactions.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on the reactivity of their functional groups. The choice of crosslinker depends on the available functional groups on the target proteins and the specific experimental goals.[1][5]

Common Classes of Heterobifunctional Crosslinkers:

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most widely used class, targeting primary amines (lysine residues and N-terminus) and sulfhydryl groups (cysteine residues), respectively. This allows for specific, site-directed conjugation.[1][5]

-

Amine-Reactive and Photoreactive Crosslinkers: These combine a specific amine-reactive group with a photo-activatable group (e.g., aryl azide, diazirine). The photoreactive group remains inert until exposed to UV light, enabling the capture of transient interactions by forming a covalent bond with nearby molecules upon activation.[1][5][6]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class targets carbonyl groups (aldehydes or ketones), which can be naturally present or introduced into glycoproteins, and sulfhydryl groups.[1][5][7]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical and is influenced by factors such as spacer arm length, solubility, and cleavability.[8][9][10]

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable | Key Characteristics |

| SMCC | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | Commonly used for creating stable conjugates. |

| Sulfo-SMCC | Sulfo-NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | Water-soluble version of SMCC, ideal for cell surface crosslinking. |

| SDA | NHS Ester (Amine-reactive) | Diazirine (Photoreactive) | 3.9 | No | Short spacer arm for capturing very close interactions upon UV activation.[6] |

| SDASO-S | NHS Ester (Amine-reactive) | Diazirine (Photoreactive) | 7.7 | MS-cleavable (Sulfoxide) | MS-cleavable for easier identification of crosslinked peptides.[11] |

| SDASO-M | NHS Ester (Amine-reactive) | Diazirine (Photoreactive) | 10.2 | MS-cleavable (Sulfoxide) | Medium length MS-cleavable photoreactive crosslinker.[11] |